

The chemical properties and structure-activity relationship (SAR) of Ripk1-IN-3

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An In-depth Technical Guide to RIPK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and degenerative diseases, making it a prime therapeutic target.[3][4] This guide provides a detailed examination of the chemical properties and structure-activity relationships (SAR) of small molecule inhibitors of RIPK1, along with relevant experimental methodologies.

Chemical Properties of RIPK1 Inhibitors

The development of RIPK1 inhibitors has led to a variety of chemical scaffolds. While data for a specific "**Ripk1-IN-3**" is unavailable, the table below summarizes key quantitative data for well-characterized RIPK1 inhibitors to provide a comparative baseline.

Table 1: Quantitative Data for Selected RIPK1 Inhibitors



Compoun d Name	Molecular Formula	Molecular Weight (g/mol)	IC50 (nM)	Ki (nM)	Cell- based Potency (EC50, nM)	Referenc e
Necrostatin -1 (Nec-1)	C13H13IN 2O	356.16	494 (Jurkat cells)	Not Reported	~500	[5]
GSK'843	Not Publicly Available	Not Publicly Available	Not Reported	Not Reported	Not Reported	[3]
GSK'872	Not Publicly Available	Not Publicly Available	Not Reported	Not Reported	Not Reported	[3]
Compound 62	Not Publicly Available	Not Publicly Available	Potent (specific value not stated)	Not Reported	Potent (specific value not stated)	[3]

Note: The lack of specific, publicly available quantitative data for many potent and selective inhibitors highlights the proprietary nature of drug development in this field.

Structure-Activity Relationship (SAR) of RIPK1 Inhibitors

The SAR of RIPK1 inhibitors is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Based on the literature, RIPK1 inhibitors are broadly classified into three types based on their binding mode to the kinase domain.[5]

- Type I Inhibitors: These molecules bind to the ATP-binding site in the active conformation of RIPK1.[5]
- Type II Inhibitors: These inhibitors bind to the ATP-binding site of the inactive kinase conformation.[5]



 Type III Inhibitors (Allosteric Inhibitors): These compounds, such as Necrostatin-1, bind to an allosteric pocket distinct from the ATP-binding site, which is formed in the "DFG-out" conformation of the kinase. This binding mode often confers greater selectivity.[5][6]

SAR studies on Necrostatin-1 and its analogs have revealed key structural features for activity:

- Modifications to the indole ring, such as the introduction of a chlorine atom, can maintain or enhance inhibitory potency.
- The type and size of substituents on the imidazolidine ring significantly impact the inhibitor's biological activity.[8]

The rational design and structure-guided optimization of novel RIPK1 inhibitors have led to the development of highly potent and selective compounds, some of which have advanced into clinical trials.[3]

Experimental Protocols

The characterization of RIPK1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

- 1. Kinase Inhibition Assay (Biochemical Assay)
- Objective: To quantify the direct inhibitory effect of a compound on RIPK1 kinase activity.
- Methodology:
 - Recombinant human RIPK1 protein is incubated with the test compound at various concentrations.
 - A specific substrate for RIPK1 (e.g., a peptide or myelin basic protein) and ATP are added to initiate the kinase reaction.
 - The level of substrate phosphorylation is measured, typically using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or mass spectrometry.



- The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
- 2. Cellular Necroptosis Assay
- Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
- Methodology:
 - A cell line susceptible to necroptosis (e.g., human HT-29 or Jurkat cells) is used.
 - Cells are pre-treated with the test compound at various concentrations.
 - Necroptosis is induced using a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis).[6]
 - Cell viability is measured after a set incubation period using assays like CellTiter-Glo® (measures ATP levels) or by quantifying the release of lactate dehydrogenase (LDH).
 - The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined.
- 3. Western Blot Analysis for Phospho-RIPK1
- Objective: To confirm that the inhibitor blocks the autophosphorylation of RIPK1, a key step in its activation.
- Methodology:
 - Cells are treated as described in the cellular necroptosis assay.
 - Following treatment, cells are lysed, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for phosphorylated RIPK1 (e.g., at Ser166) and total RIPK1 (as a loading control).

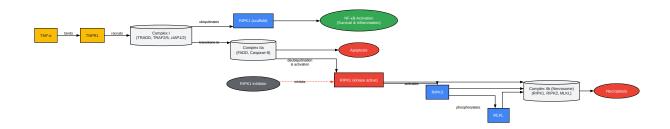


 Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence. A reduction in the phospho-RIPK1 signal in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF- α -induced signaling, leading to either cell survival (NF- κ B activation) or cell death (apoptosis or necroptosis).



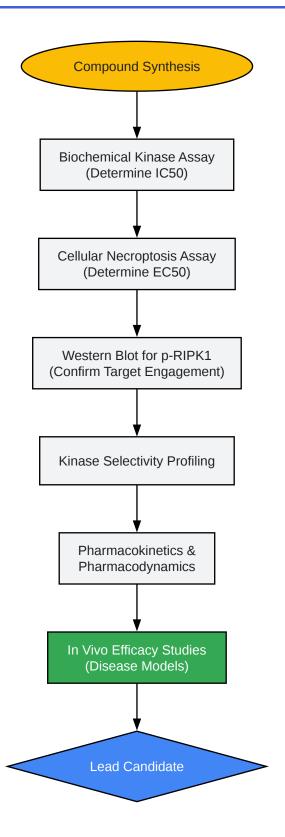
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Caption: TNF- α signaling pathways leading to survival or cell death, highlighting the intervention point for RIPK1 kinase inhibitors.

Experimental Workflow for RIPK1 Inhibitor Evaluation

This diagram outlines the typical experimental progression for characterizing a novel RIPK1 inhibitor.





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Caption: A generalized workflow for the preclinical evaluation of a novel RIPK1 inhibitor.



Conclusion

The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While information on "Ripk1-IN-3" is not available, the principles of SAR, the methodologies for evaluation, and the understanding of the underlying signaling pathways described herein provide a robust framework for researchers and drug developers in this field. The continued exploration of novel chemical scaffolds and binding modes will be essential for advancing new RIPK1-targeted therapies to the clinic.

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